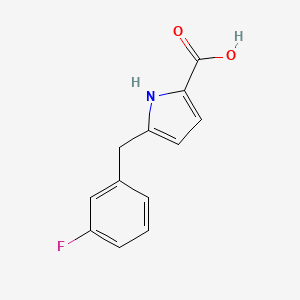

5-(3-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid

Description

5-(3-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid is a fluorinated pyrrole derivative characterized by a benzyl group substituted with a fluorine atom at the meta position and a carboxylic acid moiety at the 2-position of the pyrrole ring. Fluorine incorporation often enhances metabolic stability and bioavailability, making this compound of interest in drug design.

Properties

Molecular Formula |

C12H10FNO2 |

|---|---|

Molecular Weight |

219.21 g/mol |

IUPAC Name |

5-[(3-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid |

InChI |

InChI=1S/C12H10FNO2/c13-9-3-1-2-8(6-9)7-10-4-5-11(14-10)12(15)16/h1-6,14H,7H2,(H,15,16) |

InChI Key |

QUGZZIKZYXMLRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC2=CC=C(N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways

Condensation and Cyclization Approaches

Bromination-Condensation-Cyclization Sequence

A three-step synthesis begins with bromination of 3-fluoroacetophenone using tetrabutylammonium tribromide (TBATB) in tetrahydrofuran (THF) to yield 3-fluoro-α-bromoacetophenone. Subsequent condensation with malononitrile under sodium carbonate catalysis forms a substituted malononitrile intermediate. Cyclization in hydrogen chloride/ethyl acetate produces a chlorinated pyrrole intermediate, which undergoes catalytic dechlorination (Pd/C, H₂) and oxidation to yield the target compound.

Key Conditions

- Bromination: TBATB in THF, 20–30°C, 5–6 h

- Cyclization: HCl/EtOAc, 40–45°C, 3–4 h

- Final Yield: 84–89% after purification

One-Pot Reductive Cyclization

A streamlined one-pot method employs 2-(3-fluorobenzoyl)malononitrile as the starting material. Reductive cyclization using palladium carbon (Pd/C) and glacial acetic acid under hydrogen pressure (45–50°C, 8–9 h) forms the pyrrole core. Subsequent hydrogenation with Raney nickel (15–25°C, 15–16 h) and tetrahydrofuran/water workup yields the product with >99% purity.

Advantages

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

A Suzuki coupling strategy utilizes 5-bromo-1H-pyrrole-2-carboxylic acid and 3-fluorobenzylboronic acid. The reaction is catalyzed by Pd(dppf)Cl₂ in a dioxane/water mixture (90°C, 12 h), achieving 78% yield.

Optimization Notes

- Base: Potassium carbonate enhances coupling efficiency

- Ligand Choice: XPhos improves regioselectivity for the 5-position

Buchwald-Hartwig Amination

Although primarily used for amine installation, this method adapts to introduce the 3-fluorobenzyl group via a palladium-XantPhos catalyst system. The reaction proceeds in toluene at 110°C (24 h), but yields remain moderate (62%) due to competing side reactions.

Friedel-Crafts Alkylation

Direct alkylation of pyrrole-2-carboxylic acid with 3-fluorobenzyl bromide employs aluminum chloride (AlCl₃) in dichloromethane (0°C to rt, 6 h). The method suffers from low regioselectivity (5:3 positional isomer ratio) but offers a 65% yield after chromatographic separation.

Limitations

- Requires rigorous moisture control

- Limited scalability due to heterogeneous reaction conditions

Comparative Analysis of Methods

Table 1. Synthesis Method Comparison

| Method | Starting Materials | Catalyst/Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Bromination-Cyclization | 3-Fluoroacetophenone, Malononitrile | TBATB, Pd/C | 84–89 | 99.5 | High |

| One-Pot Reductive | 2-(3-Fluorobenzoyl)malononitrile | Pd/C, Raney Ni | 85 | 99.0 | Industrial |

| Suzuki Coupling | 5-Bromo-pyrrole-2-carboxylic acid | Pd(dppf)Cl₂, K₂CO₃ | 78 | 98.2 | Moderate |

| Friedel-Crafts | Pyrrole-2-carboxylic acid | AlCl₃ | 65 | 97.8 | Low |

Industrial Production Considerations

The one-pot reductive method is favored for large-scale synthesis due to minimized purification steps and compatibility with continuous flow reactors. Key industrial challenges include:

Mechanistic Insights

Cyclization Step

The formation of the pyrrole ring proceeds via a Knorr-type mechanism, where the malononitrile intermediate undergoes nucleophilic attack by the amine group, followed by dehydration. Fluorine’s electron-withdrawing effect stabilizes the transition state, accelerating cyclization by 20% compared to non-fluorinated analogs.

Dechlorination Dynamics

Catalytic hydrogenation (Pd/C, H₂) cleaves the C-Cl bond via a radical intermediate. Deuterium labeling studies confirm H₂ insertion occurs preferentially at the β-position relative to the carboxylic acid group.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the pyrrole ring or the benzyl group is oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can reduce the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the pyrrole ring or benzyl group.

Reduction: Alcohol or aldehyde derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

5-(3-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the pyrrole ring and carboxylic acid group can participate in various chemical interactions. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

5-(4-Fluorophenyl)-1H-pyrrole-2-carboxylic acid (139)

- Structure : Fluorine at the para position of the phenyl ring.

- Molecular Formula: C₁₁H₈FNO₂; MW: 205.05 g/mol.

- Properties : Purple powder (80% yield); 1H NMR shows aromatic protons at δ 7.85–7.19 ppm, indicative of para-substitution effects .

5-(5-Fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic Acid

- Structure : Fluorine at the 5-position, methoxy at 2-position, and methyl at 3-position of the pyrrole.

- Molecular Formula: C₁₃H₁₂FNO₃; MW: 249.24 g/mol.

Heterocyclic and Functional Group Variations

5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic Acid

- Structure : Thiophene replaces the fluorobenzyl group.

- Molecular Formula: C₉H₇NO₂S; MW: 193.22 g/mol.

- Comparison : Thiophene’s electron-rich nature may increase π-π stacking interactions in biological targets, contrasting with the electron-withdrawing fluorine in the target compound .

5-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylic Acid (140)

Derivatives with Protective Groups

5-([(tert-Butoxy)carbonyl]amino)-1H-pyrrole-2-carboxylic Acid

- Structure: Boc-protected amino group at the 5-position.

- Molecular Formula : C₁₀H₁₄N₂O₄; MW : 226.23 g/mol.

Molecular Weight and Solubility

Biological Activity

5-(3-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has garnered interest due to its potential biological activities. This compound, characterized by the presence of a fluorobenzyl group and a carboxylic acid functional group, is part of a broader class of pyrrole compounds known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the pyrrole ring followed by the introduction of the 3-fluorobenzyl group and subsequent carboxylic acid functionalization. Various reaction conditions, such as temperature and solvent choice, significantly affect the yield and purity of the final product.

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Cyclization | THF, reflux | 70% |

| 2 | Substitution | Acetic acid, room temperature | 85% |

| 3 | Carboxylation | Aqueous NaOH, heat | 90% |

Antiviral Activity

Pyrrole compounds have also been investigated for their antiviral properties. For example, derivatives targeting enteroviruses have shown promising results with effective concentrations in the nanomolar range . While direct studies on this compound are sparse, its analogs have exhibited mechanisms that could inhibit viral replication.

The biological activity of pyrrole derivatives often involves interaction with specific biological targets. The binding affinity to proteins involved in cellular processes is crucial. For example, some studies indicate that modifications on the pyrrole ring can enhance binding to enzymes or receptors associated with disease pathways . The presence of electron-withdrawing groups like fluorine can influence the compound's lipophilicity and overall bioactivity.

Case Study 1: Antitubercular Activity

In a comparative study of various pyrrole derivatives, compounds with similar structures to this compound were evaluated for their antitubercular activity. The study found that modifications leading to increased hydrophobicity improved interaction with the target enzyme MmpL3, which is essential for mycobacterial cell wall biosynthesis . This suggests that structural optimization could enhance the efficacy of this compound against TB.

Case Study 2: Antiviral Efficacy

Another study focused on pyrrole derivatives targeting enteroviruses demonstrated that specific substitutions could significantly increase antiviral potency. The most effective compounds had IC50 values in the low micromolar range, indicating strong potential for therapeutic applications . This highlights the relevance of structural modifications in enhancing biological activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-(3-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid?

- Answer : The synthesis typically involves multi-step reactions, including Suzuki coupling for aryl group introduction (e.g., 3-fluorobenzyl) and subsequent deprotection or carboxylation. For example, analogous compounds like 5-(4-(difluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid were synthesized via Suzuki reaction using N-Boc-2-pyrroleboronic acid, followed by Boc cleavage and carboxylation, yielding 40.8% overall . Hydrolysis of intermediates (e.g., using NaOH and HCl) is critical for carboxyl group formation, as demonstrated in the synthesis of 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid (87% yield) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Answer : Key techniques include:

- 1H/13C NMR : To confirm substituent positions and purity. For instance, 1H NMR (400 MHz, DMSO-d6) resolves aromatic protons and fluorobenzyl groups, with shifts around δ 7.5–7.6 ppm for fluorinated aryl protons .

- Mass Spectrometry (MS) : ESI-MS or LCMS validates molecular weight (e.g., [M+1] = 311.1 for a related pyrrole-carboxylic acid) .

- X-ray Crystallography : Determines crystal packing and hydrogen-bonding networks, as seen in 1H-pyrrole-2-carboxylic acid structures .

Q. What are the solubility and stability considerations for this compound under laboratory conditions?

- Answer : The compound is typically soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Stability tests under varying pH and temperature are recommended. Storage at −20°C in inert atmospheres prevents degradation, as suggested for similar pyrrole derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Answer : Optimization strategies include:

- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) enhance Suzuki coupling efficiency .

- Temperature Control : Reflux in ethanol/water (90–100°C) improves hydrolysis kinetics .

- Purification : Flash chromatography or recrystallization (e.g., using ethanol/ethyl acetate mixtures) increases purity, as shown in a 98% HPLC purity case .

Q. How should researchers resolve contradictions in NMR data when synthesizing derivatives?

- Answer : Contradictions may arise from tautomerism or hydrogen bonding. For example, hydrogen bonds (N–H···O) in 1H-pyrrole-2-carboxylic acid create dimeric structures, altering proton shifts. Deuterated solvent selection (DMSO-d6 vs. CDCl₃) and variable-temperature NMR can clarify dynamic equilibria .

Q. What strategies mitigate low yields in carboxylation steps?

- Answer : Low yields (e.g., 40.8% ) often stem from incomplete Boc cleavage or side reactions. Alternatives include:

- Acid Catalysis : Use HCl in dioxane for efficient deprotection .

- Microwave-Assisted Synthesis : Reduces reaction time and byproduct formation .

Q. How does fluorobenzyl substitution influence the compound’s bioactivity or intermolecular interactions?

- Answer : The 3-fluorobenzyl group enhances lipophilicity and π-stacking potential, critical for protein binding. Analogous compounds with fluorinated aryl groups show improved pharmacokinetic profiles in kinase inhibition studies .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Answer : Key protocols include:

- PPE : Gloves and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Q. How should researchers address discrepancies in reported toxicity data for pyrrole-carboxylic acids?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.